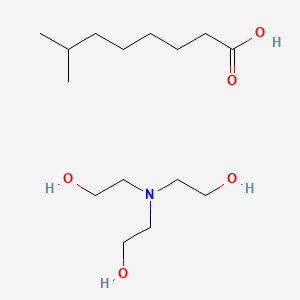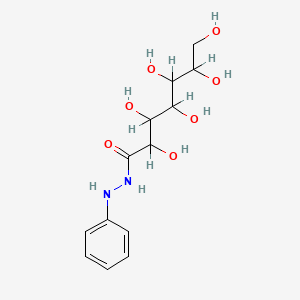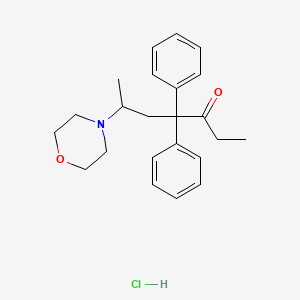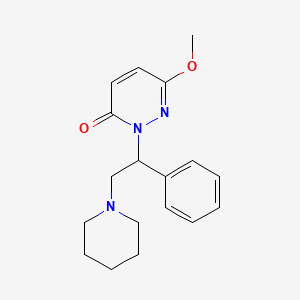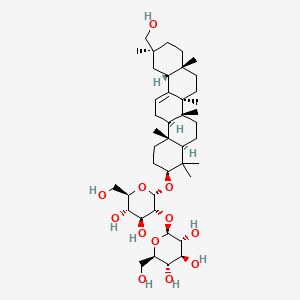
5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is a synthetic organic compound that belongs to the class of nitroindoles. This compound is characterized by the presence of a nitro group at the 5-position of the indole ring and a tetrahydropyridine moiety at the 3-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride typically involves the following steps:
Nitration of Indole: The indole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formation of Tetrahydropyridine Moiety: The tetrahydropyridine moiety is introduced through a cyclization reaction involving a suitable precursor, such as a 4-pyridyl derivative.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various reduced intermediates.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Indoles: Electrophilic substitution reactions yield various substituted indoles.
Aplicaciones Científicas De Investigación
5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitroindole: Lacks the tetrahydropyridine moiety.
3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole: Lacks the nitro group.
Uniqueness
5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is unique due to the presence of both the nitro group and the tetrahydropyridine moiety, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
75392-23-3 |
|---|---|
Fórmula molecular |
C13H14ClN3O2 |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
5-nitro-3-(1,2,3,6-tetrahydropyridin-1-ium-4-yl)-1H-indole;chloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c17-16(18)10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9;/h1-3,7-8,14-15H,4-6H2;1H |
Clave InChI |
DSCNSPUAQOOMAV-UHFFFAOYSA-N |
SMILES canónico |
C1C[NH2+]CC=C1C2=CNC3=C2C=C(C=C3)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




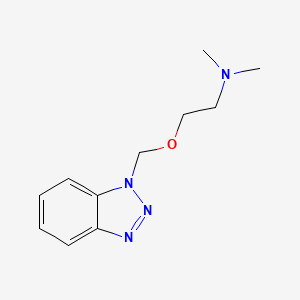
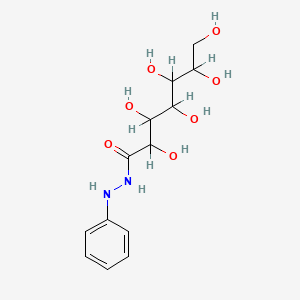
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)
